m-Aminotrifluorotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Aminotrifluorotoluene: is an organic compound with the chemical formula C7H6F3N 3-aminotrifluorotoluene and is characterized by the presence of an amino group (-NH2) and three fluorine atoms attached to a benzene ring. This compound is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of m-nitrotrifluorotoluene: One common method for preparing m-aminotrifluorotoluene involves the reduction of m-nitrotrifluorotoluene.
Diazotization and Reduction: Another method involves the diazotization of m-trifluoromethylaniline followed by reduction.
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: m-Aminotrifluorotoluene can undergo oxidation reactions to form various oxidation products.
Reduction: The compound can be reduced to form different derivatives, such as m-trifluoromethylaniline.
Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Various oxidation products depending on the oxidizing agent used.
Reduction: m-Trifluoromethylaniline.
Substitution: Amides, alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: m-Aminotrifluorotoluene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound for understanding the behavior of fluorinated aromatic amines .
Medicine: The compound is used in the synthesis of pharmaceuticals, particularly those that require fluorinated aromatic amines as intermediates. It is involved in the production of drugs used to treat various medical conditions .
Industry: this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also used in the manufacture of herbicides and insecticides .
Wirkmechanismus
The mechanism of action of m-aminotrifluorotoluene involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in various chemical reactions, while the trifluoromethyl group enhances its stability and reactivity. The compound can interact with enzymes and receptors, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Trifluorotoluene: Similar in structure but lacks the amino group.
m-Trifluoromethylaniline: Similar structure with an amino group but different reactivity and applications.
Fluorobenzene: Contains fluorine atoms but lacks the trifluoromethyl group.
Uniqueness: m-Aminotrifluorotoluene is unique due to the presence of both an amino group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various applications, including pharmaceuticals and agrochemicals .
Eigenschaften
Molekularformel |
C7H6F3N |
---|---|
Molekulargewicht |
161.12 g/mol |
IUPAC-Name |
2,3,6-trifluoro-5-methylaniline |
InChI |
InChI=1S/C7H6F3N/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,11H2,1H3 |
InChI-Schlüssel |
KTONGXIEZSQQSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1F)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.